molecular formula C12H9NO4 B11873226 N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine CAS No. 57413-99-7

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine

Cat. No.: B11873226
CAS No.: 57413-99-7
M. Wt: 231.20 g/mol
InChI Key: JBLAYIBZIRMMIJ-UHFFFAOYSA-N
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Description

2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating numerous diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid typically involves the reaction of naphthoquinone derivatives with amino acids. One common method involves the reaction of 1,4-naphthoquinone with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Microwave-assisted synthesis and ultrasound irradiation have also been explored to enhance reaction yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential as an antitumoral agent, showing promise in preclinical evaluations.

    Industry: Utilized in the development of solid-state fluorescence materials

Mechanism of Action

The compound exerts its effects primarily through redox mechanisms. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making the compound effective against cancer cells. Additionally, the compound can inhibit specific signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumoral properties.

    2-Amino-1,4-naphthoquinone: Similar structure with an amino group, used in various biological studies.

    3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzoic acid: Another derivative with dual fluorescence properties

Uniqueness

2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is unique due to its combination of the naphthoquinone core with an amino acid moiety, which enhances its solubility and biological activity. Its ability to generate ROS and inhibit specific signaling pathways makes it a promising candidate for further research in cancer therapy .

Properties

CAS No.

57413-99-7

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid

InChI

InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16)

InChI Key

JBLAYIBZIRMMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O

Origin of Product

United States

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